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Compound of Interest

1-(4-Methoxy-2-
Compound Name:
methylphenyl)ethanone

Cat. No.: B1599953

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxy-2-
methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for understanding and determining
the physicochemical characteristics of 1-(4-Methoxy-2-methylphenyl)ethanone (CAS No.
24826-74-2). As a specialty aromatic ketone, this compound is of interest to researchers in
synthetic chemistry and drug discovery. However, a thorough review of scientific literature
reveals a scarcity of published empirical data for this specific isomer.

To address this, this whitepaper adopts a dual approach. First, it establishes the foundational
identity of the target molecule. Second, it employs a comparative analysis with the well-
characterized, structurally similar isomer, 1-(4-methoxyphenyl)ethanone (4'-
Methoxyacetophenone, CAS No. 100-06-1), to illustrate the principles of characterization. By
explaining the expected impact of the ortho-methyl substituent on spectroscopic and physical
properties, this guide offers field-proven insights and predictive analysis, empowering
researchers to accurately characterize this and similar molecules. We will detail the essential
analytical workflows, from spectroscopic elucidation to chromatographic purity assessment,
grounding all protocols in established scientific principles.

Chemical Identity and Structural Comparison
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A precise understanding of molecular structure is the bedrock of physicochemical analysis. The
key distinction between our target compound and the reference compound is the presence of a
methyl group at the C2 position (ortho to the acetyl group) on the phenyl ring. This substitution
breaks the molecule's symmetry, a critical factor influencing its spectroscopic and physical
properties.

e Target Compound: 1-(4-Methoxy-2-methylphenyl)ethanone
o Reference Compound: 1-(4-Methoxyphenyl)ethanone

Below is a visual comparison of their chemical structures.

Reference: 1-(4-Methoxyphenyl)ethanone |
|

1
1
Reference !
1
]

Click to download full resolution via product page
Caption: Chemical structures of the target and reference compounds.

Table 1: Core Chemical Identifiers

. 1-(4-Methoxy-2- 1-(4-

Identifier
methylphenyl)ethanone Methoxyphenyl)ethanone

CAS Number 24826-74-2 100-06-1

Molecular Formula C10H1202 CoH1002[1]

Molecular Weight 164.20 g/mol 150.17 g/mol [2]
1-(4-methoxy-2-

IUPAC Name 1-(4-methoxyphenyl)ethanone
methylphenyl)ethanone
2-Methyl-4- 4'-Methoxyacetophenone,

Synonyms .
methoxyacetophenone Acetanisole[1]
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Physicochemical Properties: Data and Expert
Predictions

The physical state, solubility, and thermal properties of a compound are critical for its handling,
formulation, and reaction optimization. While empirical data for our target molecule is not
readily available, we can predict how its properties will differ from the well-documented
reference compound, 4'-Methoxyacetophenone.

Table 2: Comparison of Physicochemical Properties
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1-(4- 1-(4-Methoxy-2-

Expert Causality &
Property Methoxyphenyl)eth  methylphenyl)etha

Prediction
anone (Reference) none (Target)

The addition of the
methyl group
increases molecular
weight and surface
area but may disrupt
efficient crystal lattice
) ) ) packing. The melting
Melting Point 36 - 38 °CJ[3] Data not available o
point is therefore
difficult to predict but
is expected to be in a
similar range, likely as
a low-melting solid or
oil at room

temperature.

The increased
molecular weight and
van der Waals forces

N ) 152 - 154 °C (at 35 ) from the methyl group

Boiling Point Data not available o
hPa)[3] will likely lead to a

slightly higher boiling
point under equivalent

pressure conditions.

The added nonpolar
methyl group is
. ] ) expected to decrease
Water Solubility 1.07 g/L (Predicted)[2] Data not available N ]
water solubility slightly
compared to the

reference compound.

logP (Octanol/Water) 1.82 (Predicted)[2] Predicted > 1.82 The logP value is a
measure of
lipophilicity. The
methyl group will
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increase the
lipophilicity, resulting

in a higher logP value.

The basicity of the
carbonyl oxygen is
primarily influenced by

the methoxy group's

-4.8 (Predicted, resonance effect. The
pKa (Strongest Basic)  protonated carbonyl) Predicted ~ -4.8 ortho-methyl group
[2] has a minor inductive

effect and is not
expected to
significantly alter the

pKa.

Proposed Synthesis Workflow

A plausible and efficient route for synthesizing 1-(4-Methoxy-2-methylphenyl)ethanone is the
Friedel-Crafts acylation of 3-methylanisole. This electrophilic aromatic substitution directs the
incoming acetyl group to the position para to the activating methoxy group, which is also ortho
to the methyl group, yielding the desired product.
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(Start: Reactants)

:

3-Methylanisole
Acetyl Chloride
AICls (Lewis Acid)

Friedel-Crafts Acylation
Solvent: Dichloromethane
Temperature: 0°C to RT

Aqueous Workup
(Quench with HCl/Ice)

:

Solvent Extraction
(e.g., with Ethyl Acetate)

:

Purification
(Column Chromatography on Silica Gel)

:

Final Product:
1-(4-Methoxy-2-methylphenyl)ethanone

Click to download full resolution via product page
Caption: Proposed workflow for Friedel-Crafts acylation synthesis.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. Here, we present
the known data for the reference compound and provide an expert-level prediction for the
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target molecule, highlighting the expected spectral shifts and patterns.

Proton Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum is the most powerful tool for confirming the substitution pattern on the
aromatic ring. The symmetry of the reference compound results in two distinct aromatic signals
(a pair of doublets). The introduction of the 2-methyl group in our target molecule breaks this
symmetry, leading to three unique aromatic proton environments.

Table 3: Comparative 'H NMR Data (Predicted for Target in CDCl3)
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Proton Assignment

1-(4-
Methoxyphenyl)eth
anone (Reference)

[4]

1-(4-Methoxy-2-
methylphenyl)etha
none (Target)

Predicted Rationale

-COCH:s (s, 3H)

0 ~2.55 ppm

0 ~2.5 ppm

The acetyl protons are
relatively insensitive to
distant ring

substituents. A similar

singlet is expected.

-OCHs (s, 3H)

0 ~3.88 ppm

0 ~3.8 ppm

The methoxy protons
should appear as a
sharp singlet, with a
chemical shift similar

to the reference.

-CHs (ring) (s, 3H)

N/A

0 ~2.4 ppm

The aromatic methyl
group will appear as a
singlet, typically in this

region.

Ar-H (d, 2H)

0 ~8.01 ppm

N/A

Protons ortho to the

carbonyl group.

Ar-H (d, 2H)

0 ~6.94 ppm

N/A

Protons meta to the

carbonyl group.

Ar-H (H6)

N/A

0 ~7.6 ppm (d)

This proton is ortho to
the electron-
withdrawing acetyl
group, causing a
significant downfield
shift. It will be a
doublet, split by H5.

Ar-H (H5)

N/A

0 ~6.7 ppm (dd)

This proton is ortho to
the electron-donating
methoxy group
(shielding) and meta

to the acetyl group. It

© 2025 BenchChem. All rights reserved.

8/13

Tech Support


https://www.rsc.org/suppdata/c9/gc/c9gc03626a/c9gc03626a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

will be a doublet of
doublets, split by H6
and H3.

This proton is ortho to
the methoxy group
and meta to the

Ar-H (H3) N/A 4 ~6.6 ppm (d) ]
methyl group. It will
appear as a small

doublet, split by H5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectra of both the target and
reference compounds are expected to be very similar, as they contain the same core functional
groups.

e ~1670-1680 cm~1: A strong, sharp peak corresponding to the C=0 (ketone) stretch,
conjugated with the aromatic ring.

e ~2850-3000 cm~1: C-H stretching from the methyl and aromatic groups.
e ~1600, ~1500, ~1450 cm~1: C=C stretching vibrations characteristic of the aromatic ring.

e ~1250 cm~t and ~1030 cm~1: Strong C-O stretching bands from the aryl-ether (methoxy)
group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
For Electron lonization (El), the key difference will be the molecular ion peak.

o 1-(4-Methoxyphenyl)ethanone (Reference): Molecular lon (M*) at m/z = 150. A prominent
base peak is often observed at m/z = 135, corresponding to the loss of a methyl radical ([M-
CHs]*) forming a stable acylium ion.

e 1-(4-Methoxy-2-methylphenyl)ethanone (Target):
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o Predicted Molecular lon (M*): m/z = 164, corresponding to the molecular weight of
C10H120:2.

o Predicted Major Fragment: A peak at m/z = 149 is expected, resulting from the loss of a
methyl radical ([M-CHs]*) from the acetyl group. This acylium ion remains the most stable

fragment.

Analytical Methodologies and Quality Control

Ensuring the identity and purity of a synthesized compound is paramount. A combination of
chromatographic and spectroscopic techniques is standard practice.

Sample Preparation

appropriate solven
(e.g., Acetonitrile/Water for HPLC,
Ethyl Acetate for GC)

\

Purity & Identity Confirmation
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(Purity Assessment, % Area) (identity impurites, confirm MW) (Structural Confirmation, Purity vs Standard)
I
I
Data Analys%& Reporting
Integrate eaks.
ss
onti ectru

/

Click to download full resolution via product page

Caption: General analytical workflow for compound characterization.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
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This method is ideal for quantifying the purity of the final product. A reverse-phase method is
typically employed for aromatic ketones.[5]

e Instrumentation: HPLC system with UV detector.
e Column: C18, 4.6 x 150 mm, 5 um patrticle size.

» Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting
point would be 60:40 Acetonitrile:Water.

e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm or 275 nm (where the aromatic system absorbs strongly).
o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.

e Analysis: Inject 10 yL. The purity is calculated based on the area percentage of the main
product peak relative to the total area of all peaks.

Protocol: Identity Confirmation by Gas
Chromatography-Mass Spectrometry (GC-MS)

GC-MS is perfectly suited for analyzing volatile compounds like acetophenones, providing both
retention time data and mass spectral information for identity confirmation.[5]

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

e Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm,
0.25 pum film thickness).

e Carrier Gas: Helium, constant flow of ~1.2 mL/min.

e Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold
for 5 minutes.

« Injector: Split mode (e.g., 50:1), 250°C.

o MS Detector: Electron lonization (El) at 70 eV. Scan range m/z 40-400.
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e Analysis: The resulting mass spectrum of the major peak should be analyzed to confirm the
molecular ion (m/z 164) and expected fragmentation pattern (e.g., base peak at m/z 149).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Methoxy-2-methylphenyl)ethanone is not
widely available, precautions for similar aromatic ketones should be followed. The reference
compound, 4'-Methoxyacetophenone, is classified as harmful if swallowed.[3][6]

o Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g.,
nitrile), and a lab coat.

» Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any
vapors or dust. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

1-(4-Methoxy-2-methylphenyl)ethanone is a specialty chemical for which published
characterization data is limited. This guide provides a robust, scientifically-grounded framework
for researchers to synthesize, purify, and characterize this molecule with confidence. By
leveraging comparative data from the closely related isomer 1-(4-methoxyphenyl)ethanone and
applying fundamental principles of spectroscopy and chromatography, we have outlined the
expected physicochemical properties and provided detailed analytical protocols. The key
distinguishing feature of 1-(4-Methoxy-2-methylphenyl)ethanone in its *H NMR spectrum will
be the presence of three distinct aromatic proton signals, a direct consequence of the
symmetry-breaking ortho-methyl group. The methodologies and predictive insights contained
herein serve as a valuable resource for drug development professionals and synthetic chemists
working with novel substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Physicochemical characteristics of 1-(4-Methoxy-2-
methylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599953#physicochemical-characteristics-of-1-4-
methoxy-2-methylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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